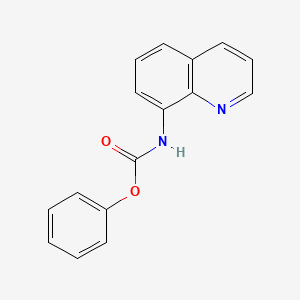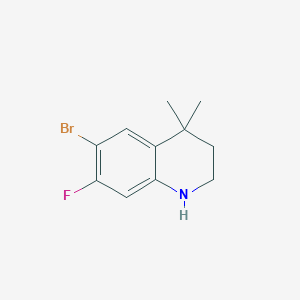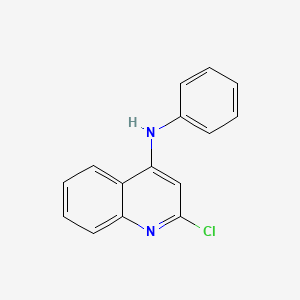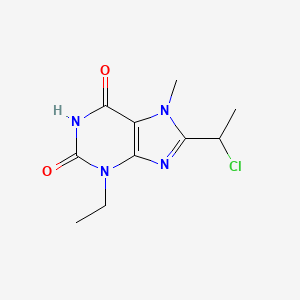
2-(Naphthalen-1-ylethynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-ylethynyl)benzaldehyde is an organic compound with the molecular formula C19H12O and a molecular weight of 256.3 g/mol It is characterized by the presence of a naphthalene ring attached to an ethynyl group, which is further connected to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylethynyl)benzaldehyde typically involves the coupling of naphthalene derivatives with benzaldehyde derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of a naphthyl halide with an ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent product quality and minimize production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-ylethynyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 2-(Naphthalen-1-ylethynyl)benzoic acid.
Reduction: 2-(Naphthalen-1-ylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives of this compound, depending on the electrophile used.
Applications De Recherche Scientifique
2-(Naphthalen-1-ylethynyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-ylethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(naphthalen-1-ylethynyl)benzene
- 2-(Naphthalen-2-ylethynyl)benzaldehyde
- 2-(Phenylethynyl)benzaldehyde
Uniqueness
2-(Naphthalen-1-ylethynyl)benzaldehyde is unique due to its specific structural arrangement, which combines the properties of both naphthalene and benzaldehyde. This unique structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and biological research .
Propriétés
Formule moléculaire |
C19H12O |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(2-naphthalen-1-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C19H12O/c20-14-18-8-2-1-6-15(18)12-13-17-10-5-9-16-7-3-4-11-19(16)17/h1-11,14H |
Clé InChI |
DQURKBWTGXQTFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)

![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)



